7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Catalog No.
S1512505
CAS No.
128-65-4
M.F
C36H18N2O4
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,...

CAS Number

128-65-4

Product Name

7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

IUPAC Name

7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C36H18N2O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H

InChI Key

OGEZSLXPCKHGKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O

Synonyms

N,N'-Diphenyl-3,4,9,10-perylenedicarboximide; PTCDI-Ph; 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone; N,N'-Diphenyl-3,4:9,10-perylenebisdicarbimide; 2,9-diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2h,9h)-tetrone

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O

Description

The exact mass of the compound 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Electronics

The molecule possesses an extended π-conjugated system due to the presence of multiple aromatic rings connected through carbon-carbon double bonds. Compounds with such structures are known to exhibit interesting electronic and optical properties []. This makes diphenyl-anthra-diisoquinoline-tetrone a potential candidate for research in organic electronics, where scientists develop materials for applications like organic light-emitting diodes (OLEDs) and organic solar cells [].

Material Science

The bulky structure of the molecule hints at the possibility of interesting self-assembly properties. Aromatic molecules can interact with each other through π-π stacking, leading to the formation of ordered structures []. Research in material science explores such phenomena for applications in areas like organic semiconductors and functional materials []. Investigating the self-assembly behavior of diphenyl-anthra-diisoquinoline-tetrone could be a valuable area of exploration.

7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex polycyclic compound characterized by a unique arrangement of nitrogen and carbon atoms within its structure. This compound features multiple fused rings and functional groups that contribute to its chemical properties and potential biological activities. The presence of diaza (two nitrogen atoms) in the heptacyclic framework enhances its reactivity and interaction with biological systems.

There is no current information available on the mechanism of action of this compound in biological systems or its interaction with other molecules.

  • Safety data sheet (SDS) information: No publicly available SDS exists for this compound. Due to the lack of data, it's best to assume potential hazards and handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
Involving 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can be categorized into several types:

  • Combination Reactions: These occur when two or more reactants combine to form a single product.
  • Decomposition Reactions: The compound may undergo decomposition under certain conditions to yield simpler compounds.
  • Displacement Reactions: Involving exchange of components with other reactants.
  • Double Displacement Reactions: Characterized by the exchange of ions between two compounds.

Understanding these reactions is essential for predicting how this compound may behave in various chemical environments and applications

Preliminary studies suggest that 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exhibits notable biological activities that may include:

  • Anticancer Properties: Potential inhibition of cancer cell proliferation.
  • Antimicrobial Activity: Effectiveness against various bacterial strains.
  • Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.

These activities warrant further investigation to fully elucidate the pharmacological potential of this compound.

The synthesis of 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can be approached through various synthetic routes:

  • Multi-step Synthesis: Involves sequential reactions that build the complex structure stepwise.
  • Cyclization Reactions: Key steps in forming the fused ring systems characteristic of this compound.
  • Functional Group Modifications: Altering specific groups to enhance stability or reactivity.

Each method requires careful optimization to achieve high yields and purity.

The unique structure of 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone lends itself to several potential applications:

  • Pharmaceutical Development: As a lead compound for new drug formulations targeting specific diseases.
  • Material Science: Potential use in developing advanced materials due to its unique electronic properties.
  • Biotechnology:

Interaction studies involving 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Investigating how this compound binds to specific proteins can reveal its mechanism of action.
  • Receptor Binding Studies: Understanding interactions with cellular receptors could elucidate its biological effects.
  • Metabolic Pathway Analysis: Exploring how this compound is metabolized within biological systems.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Similar Compounds

In comparison to other similar compounds within the same chemical class or structural framework:

Compound NameStructure TypeUnique Features
Compound APolycyclicLacks diaza groups; simpler structure
Compound BAzaheterocycleContains only one nitrogen atom; less complex
Compound CTetracyclicFewer rings; different functional groups

The uniqueness of 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,.5,.03,.12,.04,.9,.013,.23,.020,.24]hexacosa-1(23),2,... lies in its intricate arrangement of rings and nitrogen atoms which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

128-65-4

Wikipedia

N,N'-Diphenyl-3,4,9,10-perylenedicarboximide

Dates

Modify: 2023-08-15

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